Efavirenz impurity I - 209414-26-6

Efavirenz impurity I

Catalog Number: EVT-388499
CAS Number: 209414-26-6
Molecular Formula: C₂₁H₁₇ClF₃NO₂
Molecular Weight: 407.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection as part of highly active antiretroviral therapy (HAART). Despite its effectiveness in controlling HIV replication, EFV has been associated with various adverse effects, including neurological symptoms and hepatotoxicity, which can impact patient adherence and treatment outcomes. Understanding the mechanisms underlying these effects is crucial for improving therapeutic strategies and patient care.

Mechanism of Action

EFV functions by inhibiting the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication. It binds to RT and prevents the conversion of viral RNA into DNA, thereby blocking the integration of the viral genome into the host cell's DNA. Studies have shown that EFV enhances the proteolytic processing of the HIV-1 pol polyprotein precursor and promotes RT homodimer formation, which is a critical step in the viral replication cycle2. Additionally, EFV has been found to bind to both monomers and dimers of RT, with a slow, tight-binding inhibition mechanism, suggesting that it can effectively inhibit all forms of RT3.

Applications in Various Fields

Neurological Impact

EFV has been implicated in the development of HIV-associated neurocognitive disorders (HAND). It promotes β-secretase expression and increased amyloid-beta production via oxidative stress and reduced microglial phagocytosis, which may contribute to HAND in patients on combination antiretroviral therapy (cART)1. Moreover, EFV has been associated with neurotoxicity, potentially through the induction of mitochondrial dysfunction and bioenergetics disturbances in the central nervous system (CNS)56. This neurotoxicity manifests as a range of neurological and neuropsychiatric reactions, from transitory effects to more severe symptoms like depression and psychosis6.

Mitochondrial Dysfunction and Cytotoxicity

EFV-induced cytotoxicity is initiated by the depolarization of mitochondrial membrane potential, leading to a cascade of events including cytochrome c release, alteration in mitochondrial morphology, and mitochondria-mediated apoptosis4. The drug's lipophilic nature allows it to penetrate the mitochondrial compartment, causing mitochondrial dysfunction4. Additionally, EFV can promote inducible nitric oxide synthase (iNOS) expression in glial cells, further undermining mitochondrial function5.

Hepatotoxicity and Autophagy

EFV has been associated with hepatotoxicity, which is thought to be related to mitochondrial dysfunction in hepatic cells. Autophagy, particularly mitophagy, is activated as a rescue mechanism in response to EFV-induced mitochondrial damage. However, at higher concentrations, EFV can lead to a blockage in the autophagic flux, exacerbating its deleterious effects and promoting apoptosis10.

Pharmacokinetics and Drug Delivery

The intracellular pharmacokinetics of EFV are crucial for its antiviral efficacy. Studies have shown a direct relationship between plasma protein binding and intracellular accumulation of EFV, suggesting that binding to intracellular proteins or cellular constituents is important for its activity8. Furthermore, the development of EFV-loaded polymeric micelles has shown promise in improving the oral bioavailability of the drug, which is particularly beneficial for pediatric HIV pharmacotherapy9.

Future Directions
  • Detailed Characterization: Further research is needed to fully characterize the physical and chemical properties of efavirenz impurity I, including its solubility, stability, and partition coefficient. []

Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor widely used as part of highly active antiretroviral therapy (HAART) for treating human immunodeficiency virus type 1 (HIV-1) infection. [, ] It is metabolized primarily by the cytochrome P450 enzyme CYP2B6, with minor contributions from CYP2A6. [, ] Efavirenz exhibits significant interindividual variability in plasma concentrations, which can be influenced by genetic factors like polymorphisms in CYP2B6 and other metabolic enzymes. [, ] While generally safe and effective, efavirenz has been associated with adverse effects, including central nervous system toxicity, anemia, and potential interactions with other medications. [, , , , ]

Efavirenz Impurity I ([6-chloro-1,4-dihydro-4-(1-pentynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one]) is an analog of efavirenz and shares a very similar core structure. [] The primary difference lies in the side chain attached to the benzoxazinone ring.

8-Hydroxy-efavirenz (8OH-EFV)

Compound Description:

8-Hydroxy-efavirenz is a major phase I metabolite of efavirenz, primarily formed through the metabolic action of the CYP2B6 enzyme. [, ] This metabolite is further metabolized via phase II reactions, leading to the formation of glucuronide and sulfate conjugates. [] The ratio of 8OH-EFV to efavirenz in plasma serves as a marker for CYP2B6 phenotypic activity and can be used to assess the potential for drug interactions and individualized dosing. []

Relevance:

8-Hydroxy-efavirenz is a metabolite of Efavirenz, directly derived from its metabolism. [] The presence and levels of 8OH-EFV can indicate the metabolic activity of enzymes like CYP2B6, which may also be relevant to the metabolism of Efavirenz Impurity I.

7-Hydroxy-efavirenz (7OH-EFV)

Compound Description:

7-Hydroxy-efavirenz is a minor phase I metabolite of efavirenz, formed through the metabolic action of the CYP2A6 enzyme. [, ] Similar to 8OH-EFV, 7OH-EFV undergoes further metabolism by phase II enzymes. [] The contribution of 7OH-EFV to the overall metabolic profile of efavirenz is relatively small compared to 8OH-EFV. []

7-Hydroxy-efavirenz is another metabolite of Efavirenz, formed through a different metabolic pathway than 8OH-EFV. [] The existence of this alternative metabolic route highlights the complexity of efavirenz metabolism and suggests the possibility of multiple metabolic pathways for Efavirenz Impurity I as well.

(R)-enantiomer of Efavirenz

Compound Description:

Efavirenz is a chiral molecule, meaning it exists in two enantiomeric forms: (S)-efavirenz and (R)-efavirenz. [, ] The commercially available drug product of efavirenz consists of the (S)-enantiomer, which is the more pharmacologically active form. [, ] The (R)-enantiomer is considered an impurity and its presence is controlled during drug manufacturing. [, ]

Relevance:

Although Efavirenz Impurity I isn't directly an enantiomer of Efavirenz, the discussion of enantiomeric purity in the context of efavirenz highlights the importance of stereochemistry in drug activity and metabolism. [, ] It's possible that Efavirenz Impurity I also exhibits chirality, and the different enantiomers might have different pharmacological and toxicological profiles.

Properties

CAS Number

209414-26-6

Product Name

Efavirenz impurity I

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine

Molecular Formula

C₂₁H₁₇ClF₃NO₂

Molecular Weight

407.8 g/mol

InChI

InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1

InChI Key

UTEUZELNJWOZOI-ANYOKISRSA-N

SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F

Synonyms

(4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-2-(4-methoxyphenyl)-4-(trifluoromethyl)-2H-3,1-benzoxazine; _x000B_

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F

Isomeric SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.